molecular formula C5H6O4 B1208482 2,5-Dioxopentanoic acid CAS No. 1926-54-1

2,5-Dioxopentanoic acid

Cat. No.: B1208482
CAS No.: 1926-54-1
M. Wt: 130.1 g/mol
InChI Key: VHKNBDIQDAXGBL-UHFFFAOYSA-N
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Description

It is a dioxo monocarboxylic acid and a structural derivative of valeric acid . This compound is characterized by the presence of two keto groups located at the second and fifth positions of the pentanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dioxopentanoic acid can be synthesized through various methods. One common synthetic route involves the reaction of dimethyl 1,3-acetonedicarboxylate with biacetyl in the presence of sodium bicarbonate. The reaction is carried out in an aqueous medium with a pH of 8.3 . The reaction conditions typically involve stirring the solution rapidly to ensure proper mixing and reaction completion.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The keto groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the keto groups under acidic or basic conditions.

Major Products Formed

    Oxidation: Higher oxidation state products, such as carboxylic acids.

    Reduction: Hydroxyl derivatives of this compound.

    Substitution: Substituted derivatives with nucleophiles replacing the keto groups.

Scientific Research Applications

2,5-Dioxopentanoic acid has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dioxopentanoic acid involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various intermediates and products. The keto groups in the molecule play a crucial role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Valeric acid: A structural derivative with a similar carbon chain but lacking the keto groups.

    2,4-Dioxopentanoic acid: Another dioxo monocarboxylic acid with keto groups at different positions.

    2,5-Dioxohexanoic acid: A similar compound with an additional carbon in the chain.

Uniqueness

2,5-Dioxopentanoic acid is unique due to the specific positioning of its keto groups, which imparts distinct chemical properties and reactivity compared to other similar compounds. This unique structure allows it to participate in specific chemical reactions and interactions that are not possible with other compounds.

Properties

IUPAC Name

2,5-dioxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O4/c6-3-1-2-4(7)5(8)9/h3H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKNBDIQDAXGBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90274273
Record name 2,5-dioxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1926-54-1
Record name 2,5-dioxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1926-54-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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